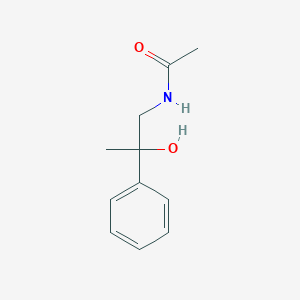

N-(2-hydroxy-2-phenylpropyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxy-2-phenylpropyl)acetamide is a compound that has been studied for its potential pharmacological properties. It is structurally related to N-(2-hydroxy phenyl) acetamide, which has demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats . The compound's relevance extends to various fields of medicinal chemistry, where modifications of its structure have led to the synthesis of derivatives with potential antiulcer and anticancer activities .

Synthesis Analysis

The synthesis of this compound and its derivatives involves various chemical reactions. For instance, N-(2-hydroxy phenyl) acetamide can be silylated to form silaheterocyclic benzoxazasiloles and benzodioxazasilepines . Another derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene . Additionally, 2-phenyl isopropyl and t-butyl trichloroacetimidates have been used for the esterification of N-protected amino acids .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. For example, the structure of silylated derivatives was investigated by NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . The crystal structure of N-phenyl-2-hydroxyacetamide, a related compound, was determined by X-ray diffraction and compared with ab-initio molecular orbital calculations .

Chemical Reactions Analysis

This compound and its derivatives undergo several chemical reactions. Silylated derivatives can be hydrolyzed to form silanols and can react with alcohols to transform into different silanes . The compound N-(5-chloro-2-hydroxy-phenyl)-acetamide forms supramolecular architectures involving hydrogen bonds and other non-covalent interactions, which are crucial for the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structures. The anti-arthritic properties of N-(2-hydroxy phenyl) acetamide are associated with its ability to modulate pro-inflammatory cytokines and oxidative stress markers . The stability of these compounds can vary, as seen with N-hydroxyacetaminophen, which is moderately unstable at physiological pH and temperature . The dynamic NMR properties of certain derivatives also provide insights into their physical characteristics .

科学的研究の応用

Anti-Arthritic and Anti-Inflammatory Activity

A study conducted on adjuvant-induced arthritic rats showed that N-(2-hydroxy phenyl) acetamide exhibits significant anti-arthritic and anti-inflammatory properties. The compound was found to retard the reduction in body weight and increase in paw edema volume associated with arthritis. Additionally, it reduced serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, and altered oxidative stress markers, indicating its promising role in anti-inflammatory therapy (Jawed et al., 2010).

Chemical Synthesis and Dynamic NMR Properties

Research focused on the synthesis and characterization of derivatives of N-(2-hydroxy-2-phenylpropyl)acetamide. For instance, a study highlighted the synthesis of 2-(benzylidene amino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, exploring its dynamic NMR properties. This kind of research aids in understanding the chemical nature and potential applications of these compounds in various fields (Samimi et al., 2010).

Role in Natural Synthesis of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This indicates its importance in pharmaceutical synthesis, particularly in creating compounds with antimalarial properties (Magadum & Yadav, 2018).

Anticancer Activity

Research into novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and similar compounds revealed significant anticancer activity against various cell lines. These compounds were evaluated for their ability to induce apoptosis and arrest the cell cycle in cancer cells, suggesting potential therapeutic applications in oncology (Khade et al., 2019).

Synthesis and Characterization for Industrial Applications

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, which is closely related to this compound, were explored for potential industrial applications. Such studies are crucial for developing new materials and chemicals for various industrial purposes (Zhong-cheng & Wan-yin, 2002).

作用機序

Target of Action

N-(2-hydroxy-2-phenylpropyl)acetamide, also known as NA-2, primarily targets Toll-like receptors (TLR-2 and TLR-4) . These receptors are key recognition structures of the immune system and have emerged as potential contributors to inflammation observed in human and rodent models of arthritis .

Mode of Action

NA-2 interacts with its targets, TLR-2 and TLR-4, modulating their activity. This modulation leads to a significant decrease in the expression of TLRs mRNA . The compound’s interaction with these targets results in changes that suppress joint inflammation and related symptoms .

Biochemical Pathways

NA-2 affects the RANKL pathway in collagen-induced arthritis (CIA) model in rats . It also suppresses the TLRs-mediated joint inflammation . The compound’s action on these pathways leads to a decrease in the level of pro-inflammatory markers, IL-1β and TNF-α .

Result of Action

The action of NA-2 results in a significant reversal of deficit seen in body weights of arthritic control group, a parallel decrease in paw edema, and transmission of nociception . Remission of the clinical signs and nociception is associated with improved histology . Furthermore, NA-2 treatment significantly decreases the level of IL-1β and TNF-α in the supernatants of cultured splenocytes .

Safety and Hazards

The safety data sheet for a related compound, “Acetamide”, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

The development of new therapeutic strategies for the management of gliomas is crucial. The therapeutic potentials of synthetic compound “N-(2-hydroxy-2-phenylpropyl)acetamide” in the treatment of GBM as a single agent or in combination with Temozolomide (TMZ) on glioblastoma cells is a promising area of future research .

特性

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(13)12-8-11(2,14)10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWZMZGUTVVQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2507798.png)

![N-(2-chloro-4-fluorobenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2507800.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2507802.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

![4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2507811.png)

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)

![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)